molecular formula C16H14N4O2S B3297465 N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 895458-45-4

N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B3297465
CAS RN: 895458-45-4
M. Wt: 326.4 g/mol
InChI Key: BCPZEQWGDIVGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide involves the inhibition of specific enzymes and pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects and inhibit the activity of certain enzymes and pathways in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide in lab experiments is its specificity for certain enzymes and pathways in cells. This compound has been shown to selectively inhibit the activity of HDACs and PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide. One area of research is the development of more specific inhibitors of HDACs and PTPs, which could have potential applications in the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, which could lead to its potential use in clinical settings.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential applications in various scientific research fields. One of the major areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in vitro.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(18-10-12-4-3-9-22-12)11-23-16-7-6-14(19-20-16)13-5-1-2-8-17-13/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPZEQWGDIVGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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